molecular formula C11H13F3N2O B188941 1-(2-Trifluoromethoxyphenyl)piperazine CAS No. 186386-95-8

1-(2-Trifluoromethoxyphenyl)piperazine

Cat. No.: B188941
CAS No.: 186386-95-8
M. Wt: 246.23 g/mol
InChI Key: NONHMRZXKRBXRX-UHFFFAOYSA-N
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Description

1-(2-Trifluoromethylphenyl)piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is a recreational drug of the phenylpiperazine chemical class and is a substituted piperazine . It is usually sold as an alternative to the illicit drug MDMA (“Ecstasy”) .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of 1-(2-Trifluoromethylphenyl)piperazine is C11H13F3N2 . Its average mass is 230.230 Da and its monoisotopic mass is 230.103088 Da .


Chemical Reactions Analysis

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .


Physical and Chemical Properties Analysis

The physical state of 1-(2-Trifluoromethoxyphenyl)piperazine at 20 degrees Celsius is liquid . It has a specific gravity of 1.23 . Its flash point is 134 °C . The refractive index is 1.50 .

Mechanism of Action

1-(2-Trifluoromethylphenyl)piperazine has affinity for the 5-HT 1A (K i = 288 nM), 5-HT 1B (K i = 132 nM), 5-HT 1D (K i = 282 nM), 5-HT 2A (K i = 269 nM), and 5-HT 2C (K i = 62 nM) receptors, and functions as a full agonist at all sites except the 5-HT 2A receptor, where it acts as a weak partial agonist or antagonist .

Safety and Hazards

1-(2-Trifluoromethoxyphenyl)piperazine can cause skin irritation and serious eye irritation . It is recommended to wash skin thoroughly after handling and to wear protective gloves, eye protection, and face protection . If skin irritation occurs, it is advised to get medical attention .

Properties

IUPAC Name

1-[2-(trifluoromethoxy)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)17-10-4-2-1-3-9(10)16-7-5-15-6-8-16/h1-4,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONHMRZXKRBXRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444438
Record name 1-(2-trifluoromethoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186386-95-8
Record name 1-(2-trifluoromethoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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